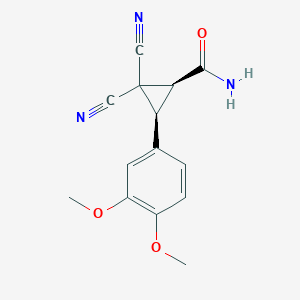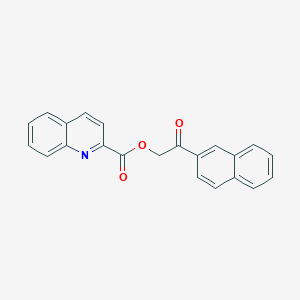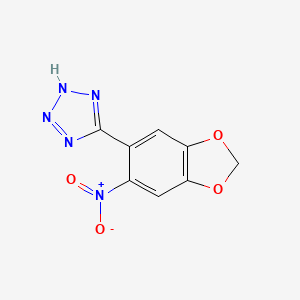
(1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-2,2-Dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is a cyclopropane derivative characterized by the presence of two cyano groups and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the cyano groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or methoxy-substituted phenols.
Reduction: Primary amines or other reduced derivatives.
Substitution: Halogenated aromatic compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing molecules with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme-catalyzed reactions involving cyclopropane rings and their interactions with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive moiety, participating in covalent bonding or non-covalent interactions with target molecules. The presence of cyano groups and the aromatic ring further modulate its binding affinity and specificity.
Comparison with Similar Compounds
- (1S,3S)-3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol
- (3,4-Dimethoxyphenyl)[(1S,3S,4R)-3,4-dimethylcyclohexyl]methanone
- 3-(1S,3S)-3-{[2-(3,4-Dimethoxyphenyl)ethylamino}cyclohexyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Uniqueness: Compared to similar compounds, (1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of two cyano groups and the specific configuration of the cyclopropane ring
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-4-3-8(5-10(9)20-2)11-12(13(17)18)14(11,6-15)7-16/h3-5,11-12H,1-2H3,(H2,17,18)/t11-,12-/m1/s1 |
InChI Key |
KMNXAZZVZJGUGB-VXGBXAGGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@@H](C2(C#N)C#N)C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C2(C#N)C#N)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11486603.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11486608.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11486610.png)
![ethyl 1-cyclohexyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11486615.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11486617.png)
![6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486627.png)
![1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11486635.png)
![1'-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B11486649.png)


![N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486668.png)
![9-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11486671.png)

![2-[4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11486688.png)
